3-氨基-3-(2,4-二羟基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

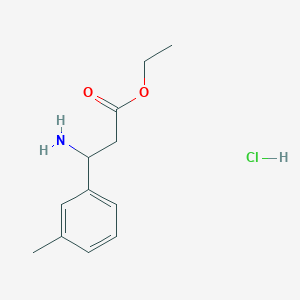

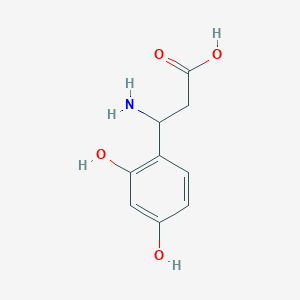

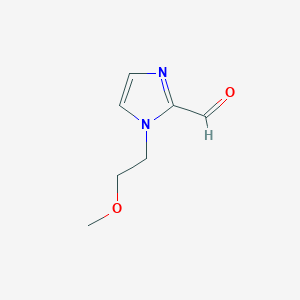

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid, also known as 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid, is a chemical compound with the molecular formula C9H11NO4 . It is a potent and competitive tyrosinase inhibitor, inhibiting L-Tyrosine and DL-DOPA .

Molecular Structure Analysis

The molecular weight of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is 197.19 Da . The InChI code is 1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 448.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 74.5±3.0 kJ/mol and a flash point of 225.1±28.7 °C . The index of refraction is 1.653, and the molar refractivity is 49.3±0.3 cm3 .科学研究应用

Parkinson’s Disease Treatment

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid, also known as L-DOPA, has been extensively studied for its potential therapeutic applications in the treatment of Parkinson’s disease. This is a degenerative neurological disorder characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is a natural constituent of animal and plant tissue derived from post-translational modification of the amino acid tyrosine .

Neurotransmitter Synthesis

L-DOPA is modified during metabolism to catecholamine neurotransmitters, noradrenaline and adrenaline . These neurotransmitters are characterized by different biological activities and play crucial roles in the functioning of the nervous system .

Interaction with G Protein-Coupled Receptors

L-DOPA analogues of the alpha-factor interact with models of the G protein-coupled receptor . This interaction can have significant implications in the study of signal transduction and cellular communication .

Oxidation of Low-Density Lipoproteins

L-DOPA analogues have been found to inhibit the oxidation of low-density lipoproteins . This property could be potentially useful in the prevention and treatment of atherosclerosis and other cardiovascular diseases .

Improving L-DOPA Absorption

L-DOPA analogues are used for improving L-DOPA absorption in long-term treatment of Parkinson’s disease . This can enhance the effectiveness of the treatment and improve the quality of life for patients .

Cosmetic Applications

L-DOPA is also used as a skin moisturizer in cosmetic compositions . It can help to improve skin hydration and elasticity, contributing to healthier and younger-looking skin .

Preparation of Adhesives and Coatings Materials

L-DOPA residues in proteins provide reactive tools for the preparation of adhesives and coatings materials . This can have wide-ranging applications in various industries, including construction, automotive, and electronics .

Synthesis of L-DOPA Derivatives and Dopa-Peptidomimetics

L-DOPA and its derivatives have important biological and pharmacological activities . The synthesis of L-DOPA derivatives and dopa-peptidomimetics has been a focus of recent advances in medicinal chemistry .

作用机制

Target of Action

The primary target of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation and photoprotection in animals and plants .

Mode of Action

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid acts as a competitive inhibitor of tyrosinase . It competes with the substrate of the enzyme, L-Tyrosine and DL-DOPA, for the active site of the enzyme . This competition results in the reduction of the enzyme’s activity, thereby affecting the melanin biosynthesis pathway .

Biochemical Pathways

The compound affects the melanin biosynthesis pathway by inhibiting tyrosinase . This inhibition disrupts the conversion of tyrosine into melanin, affecting pigmentation and photoprotection processes .

Pharmacokinetics

Similar compounds like l-dopa, a precursor of dopamine, can be taken orally and cross the blood-brain barrier . It is rapidly taken up by dopaminergic neurons and converted to dopamine

Result of Action

The inhibition of tyrosinase by 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid leads to a decrease in melanin production . This can result in changes in pigmentation.

属性

IUPAC Name |

3-amino-3-(2,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLASMFLPYYVGRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586444 |

Source

|

| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid | |

CAS RN |

682804-10-0 |

Source

|

| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

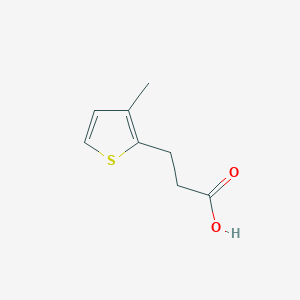

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)